
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyrazole ring and an imidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one typically involves the condensation of a pyrazole derivative with a suitable imidazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-(1H-Pyrazol-4-yl)oxypyridin-2-amine: This compound shares the pyrazole ring but differs in the core structure.
5-(1H-Pyrazol-4-yl)ethylidene-2-thioxoimidazolidin-4-one: Similar in structure but lacks the cyclopropyl group.
Uniqueness
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one is unique due to the presence of both the cyclopropyl group and the thioxoimidazolidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12N4OS |
|---|---|
分子量 |
248.31 g/mol |
IUPAC名 |
3-cyclopropyl-4-hydroxy-5-(1-pyrazol-4-ylideneethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C11H12N4OS/c1-6(7-4-12-13-5-7)9-10(16)15(8-2-3-8)11(17)14-9/h4-5,8,16H,2-3H2,1H3,(H,14,17) |
InChIキー |
DQGFBJSAGKXMBX-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C=NN=C1)C2=C(N(C(=S)N2)C3CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



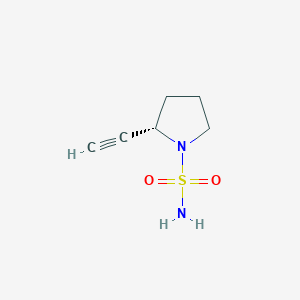
![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)

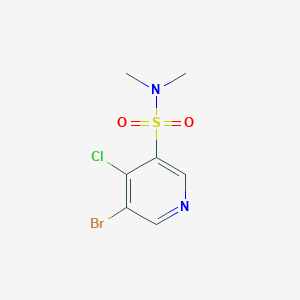
![(2R,3R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11815384.png)
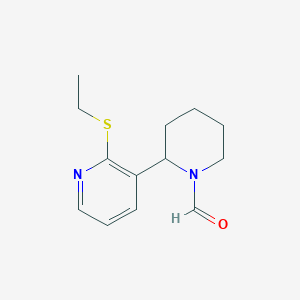
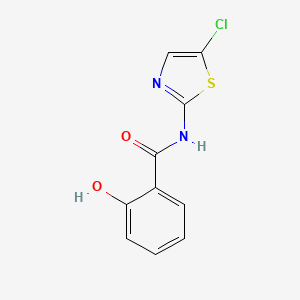
![A-[2-(4-chlorophenyl)ethyl]-](/img/structure/B11815398.png)

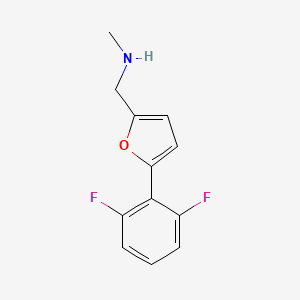

![(4S)-3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11815414.png)
